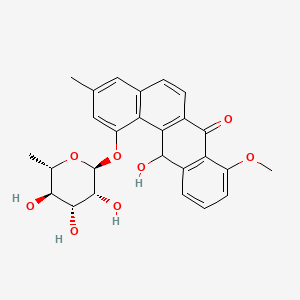
Pravastatin-13C,d3 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pravastatin-13C,d3 (sodium) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Pravastatin sodium, which is an HMG-CoA reductase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Pravastatin.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pravastatin-13C,d3 (sodium) involves the incorporation of carbon-13 and deuterium into the Pravastatin molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with carbon-13. The exact synthetic route can vary, but it generally involves the use of isotopically labeled precursors and reagents under controlled conditions to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of Pravastatin-13C,d3 (sodium) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to handle isotopically labeled compounds. The production must adhere to strict quality control measures to ensure the purity and isotopic enrichment of the final product .
化学反应分析
Types of Reactions
Pravastatin-13C,d3 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Pravastatin-13C,d3 (sodium) can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs .
科学研究应用
Pravastatin-13C,d3 (sodium) is used extensively in scientific research, including:
Chemistry: It is used to study the chemical properties and reaction mechanisms of Pravastatin.
Biology: It helps in understanding the metabolic pathways and biological effects of Pravastatin.
Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of Pravastatin in the body.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Pravastatin-13C,d3 (sodium) exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, Pravastatin-13C,d3 (sodium) reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase pathway and various downstream signaling pathways that regulate cholesterol homeostasis .
相似化合物的比较
Pravastatin-13C,d3 (sodium) is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. Similar compounds include:
Atorvastatin: Another HMG-CoA reductase inhibitor with different pharmacokinetic properties.
Simvastatin: Similar to Pravastatin but with different metabolic pathways and effects.
Lovastatin: The first statin to be discovered, with a different chemical structure and pharmacological profile
Pravastatin-13C,d3 (sodium) stands out due to its use in detailed pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds.
属性
分子式 |
C23H35NaO7 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC 名称 |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-(trideuterio(113C)methyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i2+1D3; |
InChI 键 |
VWBQYTRBTXKKOG-RFDBLRNRSA-M |
手性 SMILES |
[2H][13C]([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] |
规范 SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



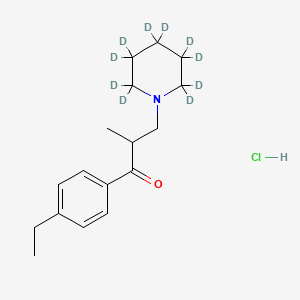
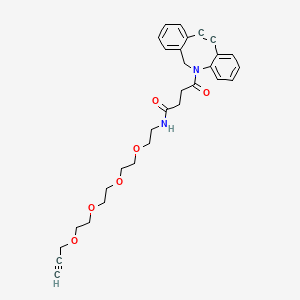



![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)

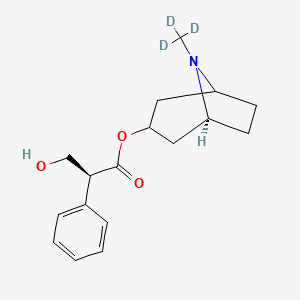
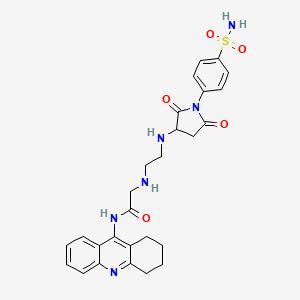

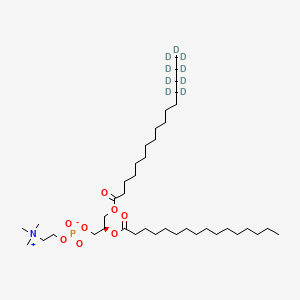
![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
